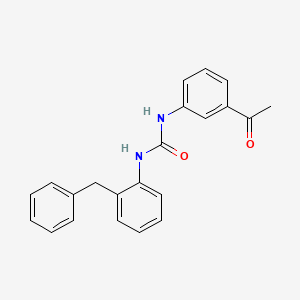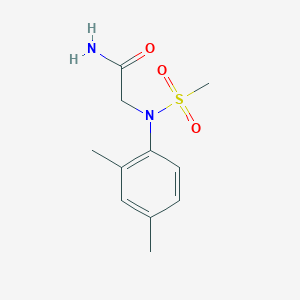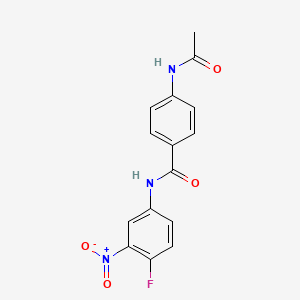
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzylamide derivatives and has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been suggested that N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide may modulate the immune system, leading to reduced inflammation and enhanced anti-tumor activity.
Biochemical and Physiological Effects
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are proteins involved in cancer progression. N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide for lab experiments is its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties, making it a useful compound for studying these conditions. However, one limitation of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its therapeutic effects. Additionally, future studies could focus on improving the solubility of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide, in order to make it more useful for lab experiments.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of 2,4-dimethylphenol with tert-butyl chloroacetate to form tert-butyl 2-(2,4-dimethylphenoxy)acetate. The resulting product is then reacted with benzylamine to form N-benzyl-2-(2,4-dimethylphenoxy)acetamide. Finally, the tert-butyl group is removed using trifluoroacetic acid to obtain N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In particular, N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has shown promising results in the treatment of colon cancer, breast cancer, and prostate cancer. It has also been studied for its potential use in the treatment of neuropathic pain and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16-11-12-19(17(2)13-16)24-15-20(23)22(21(3,4)5)14-18-9-7-6-8-10-18/h6-13H,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPPWBNOACGILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)

![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)
![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)
![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)



![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)